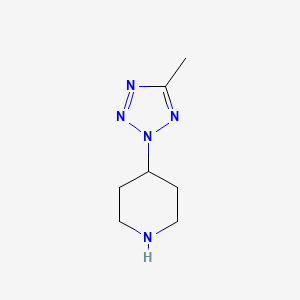
4-(5-methyl-2H-tetrazol-2-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-methyl-2H-tetrazol-2-yl)piperidine is a chemical compound with the molecular formula C7H13N5. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The tetrazole ring, a five-membered ring containing four nitrogen atoms, is a significant feature of this compound. This combination of piperidine and tetrazole rings imparts unique chemical and biological properties to the compound .
Méthodes De Préparation
The synthesis of 4-(5-methyl-2H-tetrazol-2-yl)piperidine can be achieved through various synthetic routes. One common method involves the reaction of piperidine with 5-methyl-2H-tetrazole under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
4-(5-methyl-2H-tetrazol-2-yl)piperidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
4-(5-methyl-2H-tetrazol-2-yl)piperidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(5-methyl-2H-tetrazol-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparaison Avec Des Composés Similaires
4-(5-methyl-2H-tetrazol-2-yl)piperidine can be compared with other similar compounds, such as:
4-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride: This compound has a similar structure but differs in the position of the methyl group on the tetrazole ring.
Piperidine derivatives: Other piperidine derivatives may have different substituents on the piperidine ring, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of piperidine and tetrazole rings, which imparts distinct chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C7H13N5 |
|---|---|
Poids moléculaire |
167.21 g/mol |
Nom IUPAC |
4-(5-methyltetrazol-2-yl)piperidine |
InChI |
InChI=1S/C7H13N5/c1-6-9-11-12(10-6)7-2-4-8-5-3-7/h7-8H,2-5H2,1H3 |
Clé InChI |
JFFILSJDRFOBDC-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(N=N1)C2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















